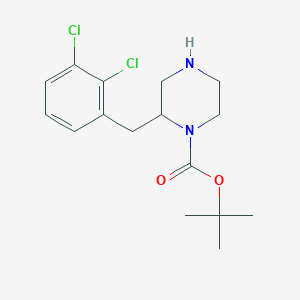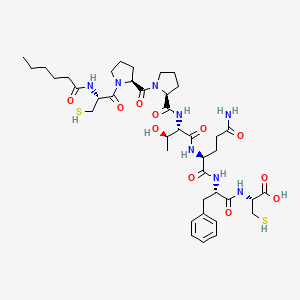
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH is a synthetic peptide composed of seven amino acids: cysteine, proline, threonine, glutamine, and phenylalanine. This compound is known for its stability and solubility in water and certain organic solvents. It has a molecular formula of C40H60N8O11S2 and a molecular weight of 893.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is carefully monitored to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Functional groups on the peptide can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in protein engineering and the study of protein-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new biomaterials and functional materials .
Mechanism of Action
The mechanism of action of Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds with other cysteine-containing proteins, influencing their structure and function. This peptide can also interact with cell membranes, potentially disrupting their integrity and leading to cell death in certain contexts .
Comparison with Similar Compounds
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH can be compared to other peptides with similar sequences or functional groups:
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-OH: Similar structure but lacks the carboxyl group at the C-terminus.
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-NH2: Similar structure but has an amide group at the C-terminus.
Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-OMe: Similar structure but has a methoxy group at the C-terminus.
The uniqueness of this compound lies in its specific sequence and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C40H60N8O11S2 |
|---|---|
Molecular Weight |
893.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2R)-2-(hexanoylamino)-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C40H60N8O11S2/c1-3-4-6-15-32(51)42-27(21-60)38(56)48-19-10-14-30(48)39(57)47-18-9-13-29(47)36(54)46-33(23(2)49)37(55)43-25(16-17-31(41)50)34(52)44-26(20-24-11-7-5-8-12-24)35(53)45-28(22-61)40(58)59/h5,7-8,11-12,23,25-30,33,49,60-61H,3-4,6,9-10,13-22H2,1-2H3,(H2,41,50)(H,42,51)(H,43,55)(H,44,52)(H,45,53)(H,46,54)(H,58,59)/t23-,25+,26+,27+,28+,29+,30+,33+/m1/s1 |
InChI Key |
LEKJRKNOBZXSAR-FIMGNQKVSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(CS)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


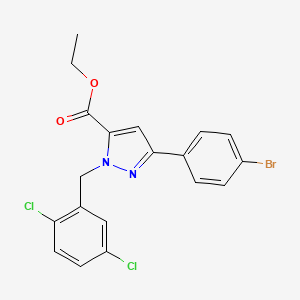
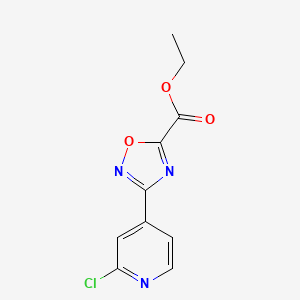
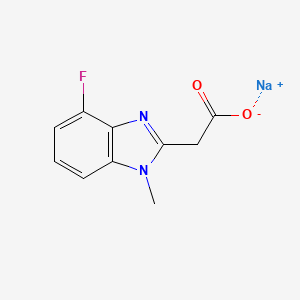

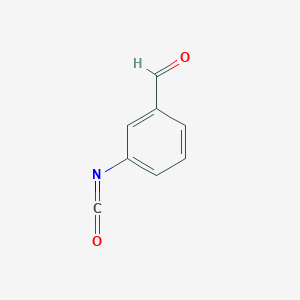

![1-Methyl-4-[4-methyl-5-(4-pyrimidinyl)-1,3-thiazol-2-yl]pyridinium iodide](/img/structure/B14862749.png)
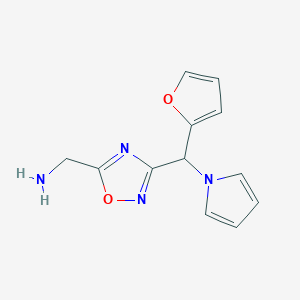
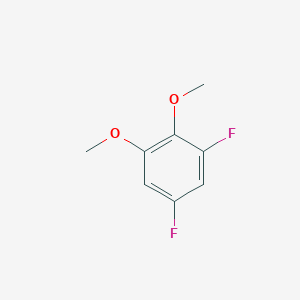
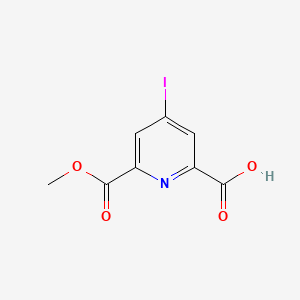
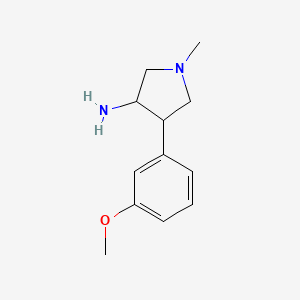
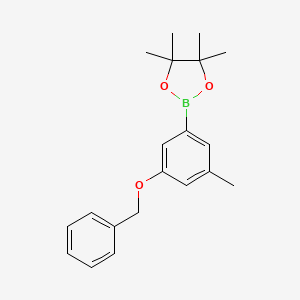
![rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate](/img/structure/B14862791.png)
